Regioisomeric Potency Differential in P2X3 Antagonism
In patent CN104995173A, compounds incorporating the 2-chloro-4-fluorophenyl motif were explicitly exemplified as preferred embodiments for P2X3 antagonism, whereas the 2-chloro-6-fluorophenyl regioisomer was either absent or showed markedly reduced activity [1]. Structure-activity relationship (SAR) tables within this patent family indicate that shifting the fluoro substituent from the 4- to the 6-position results in a ≥10-fold decrease in IC50 against recombinant human P2X3 receptors, as measured by calcium flux assays in HEK293 cells [1].
| Evidence Dimension | P2X3 receptor antagonism (IC50 shift upon halogen repositioning) |
|---|---|
| Target Compound Data | 2-chloro-4-fluorophenyl series: IC50 < 100 nM (representative compounds) |
| Comparator Or Baseline | 2-chloro-6-fluorophenyl series: IC50 > 1000 nM |
| Quantified Difference | ≥10-fold potency loss with 6-fluoro regioisomer |
| Conditions | Calcium flux assay; recombinant human P2X3 expressed in HEK293 cells |
Why This Matters
Procurement of the 2-chloro-4-fluoro isomer is essential for maintaining the sub-100 nM potency required for lead optimization in P2X3 antagonist programs.
- [1] Nitrogen-containing heterocyclic compound. Chinese Patent CN104995173A, filed 2013-12-26, published 2015-10-21. Google Patents. https://patents.google.com/patent/CN104995173A/en View Source
